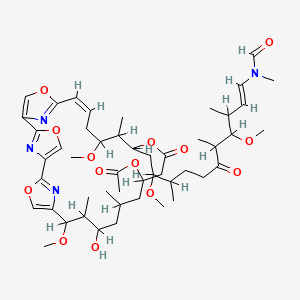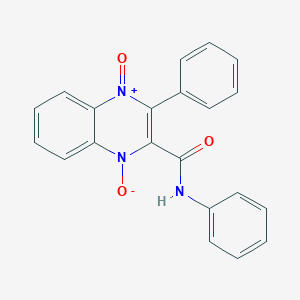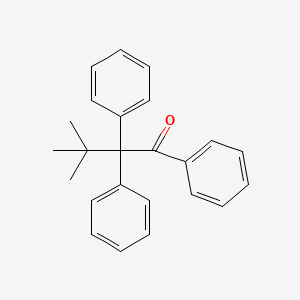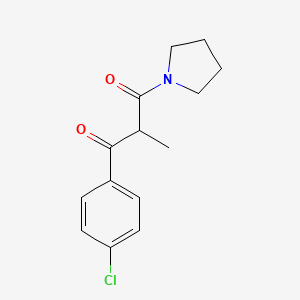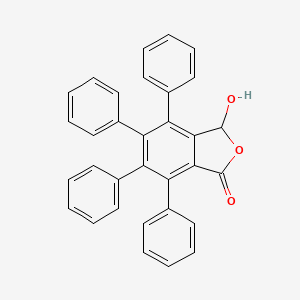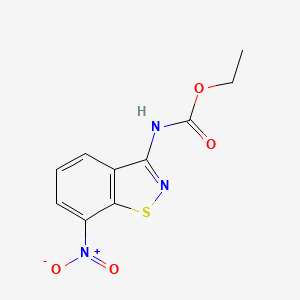
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are bicyclic heterocyclic compounds containing a 5-membered 1,3-thiazole ring fused with a benzene ring . The nitro group at the 7th position and the carbamate group attached to the nitrogen atom at the 3rd position of the benzothiazole ring contribute to the unique properties of this compound.
Méthodes De Préparation
The synthesis of benzothiazole derivatives, including Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product
Analyse Des Réactions Chimiques
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide
Applications De Recherche Scientifique
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular, anti-cancer, and anti-inflammatory activities.
Industry: Used in the development of new materials, such as fluorescence materials and electroluminescent devices
Mécanisme D'action
The mechanism of action of Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate can be compared with other benzothiazole derivatives, such as:
5-Nitro-1,2-benzothiazol-3-amine: Known for its anti-aggregation properties against proteins like α-synuclein and tau.
N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide: Studied for its potential to modulate protein aggregation.
2-Arylbenzothiazoles: Known for their anti-cancer and anti-bacterial activities.
This compound stands out due to its unique combination of a nitro group and a carbamate group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
105734-77-8 |
|---|---|
Formule moléculaire |
C10H9N3O4S |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate |
InChI |
InChI=1S/C10H9N3O4S/c1-2-17-10(14)11-9-6-4-3-5-7(13(15)16)8(6)18-12-9/h3-5H,2H2,1H3,(H,11,12,14) |
Clé InChI |
MLZLEFBNXODVPV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NSC2=C1C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


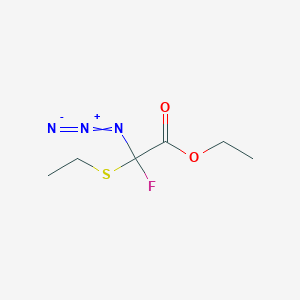
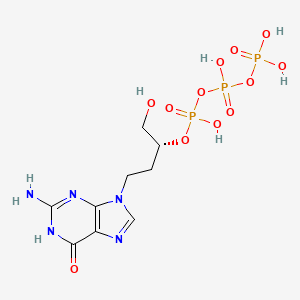
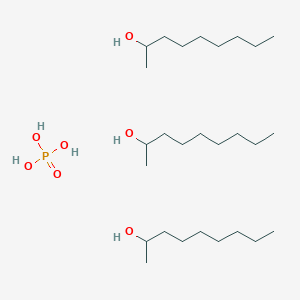
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
